5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine
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Overview
Description
5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a tert-butyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehyde with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This reaction forms the pyrazolo[4,3-c]pyridine core, which can then be further modified to introduce the tert-butyl group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[4,3-c]pyridine core.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the pyrazolo[4,3-c]pyridine core, while substitution reactions could introduce new functional groups at the 5-position .
Scientific Research Applications
Chemistry
In chemistry, 5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its pyrazolo[4,3-c]pyridine core is a common motif in bioactive molecules, and modifications to this structure can lead to compounds with various biological activities .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazolo[4,3-c]pyridine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and exert its effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine compound with a different substitution pattern.
tert-Butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate: A similar compound with an iodine substituent.
tert-Butyl 3-carbamoyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: A related compound with a carbamoyl group.
Uniqueness
5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other pyrazolopyridine derivatives .
Properties
IUPAC Name |
5-tert-butyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)13-5-4-9-8(7-13)6-11-12-9/h6H,4-5,7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNPCCOGVQCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC2=C(C1)C=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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